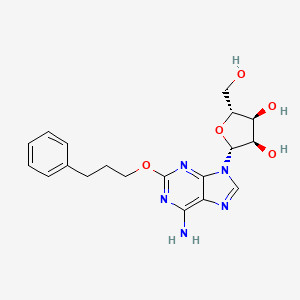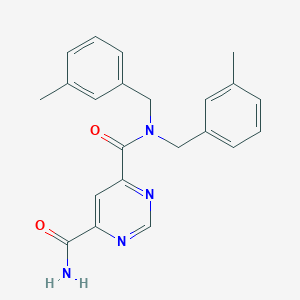
2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves the condensation of 2-chlorobenzaldehyde with aniline, followed by cyclization and thiolation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process. The thiolation step is usually carried out using thiourea or other sulfur-containing reagents under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under mild to moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nitric acid, halogens, under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Nitrated or halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of novel materials with specific properties, such as corrosion inhibitors and dyes.
Mécanisme D'action
The mechanism of action of 2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes in microorganisms and cancer cells. The exact molecular targets and pathways may vary depending on the specific application and biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenylquinazoline: Shares the quinazoline core structure but lacks the chlorophenyl and thione groups.
2-(2-Chlorophenyl)quinazoline: Similar structure but without the tetrahydro and thione modifications.
1-Phenylquinazoline-4-thione: Similar structure but lacks the chlorophenyl group.
Uniqueness
2-(2-Chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is unique due to the presence of both the chlorophenyl and thione groups, which contribute to its distinct chemical reactivity and biological activity. The tetrahydro modification also imparts specific stereochemical properties that can influence its interactions with biological targets.
Propriétés
Numéro CAS |
62721-97-5 |
|---|---|
Formule moléculaire |
C20H17ClN2S |
Poids moléculaire |
352.9 g/mol |
Nom IUPAC |
2-(2-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4-thione |
InChI |
InChI=1S/C20H17ClN2S/c21-17-12-6-4-10-15(17)19-22-20(24)16-11-5-7-13-18(16)23(19)14-8-2-1-3-9-14/h1-4,6,8-10,12H,5,7,11,13H2 |
Clé InChI |
WNHSVQHQTZTDAK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C(=S)N=C(N2C3=CC=CC=C3)C4=CC=CC=C4Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



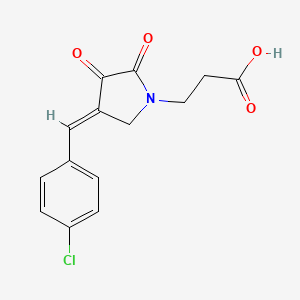
![3-Ethyltriazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12920775.png)
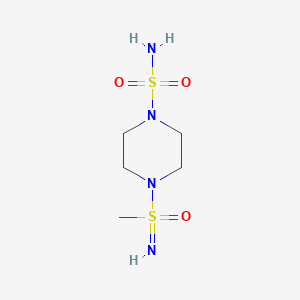
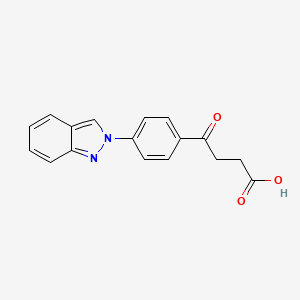
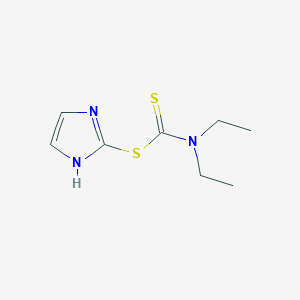

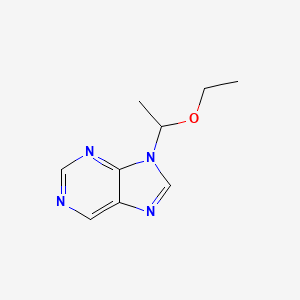
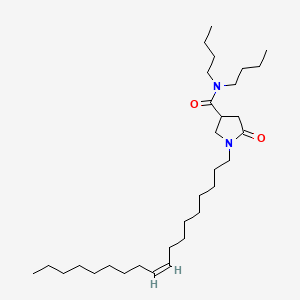
![4-[(1H-Benzimidazol-2-yl)amino]-N-(pyrimidin-2-yl)benzene-1-sulfonamide](/img/structure/B12920808.png)

![3,5-Dibromo-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12920835.png)
